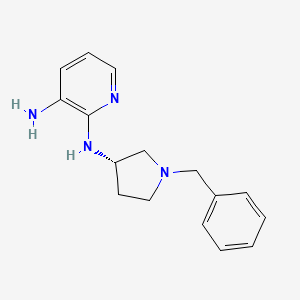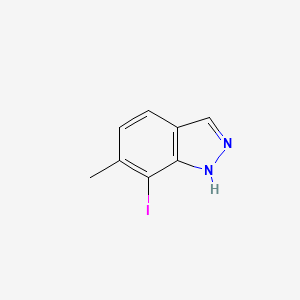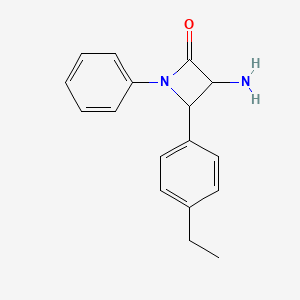
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a benzylpyrrolidine moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,3-diamine with (S)-1-benzylpyrrolidine under specific conditions to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,3-dicarboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
類似化合物との比較
Similar Compounds
®-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: The enantiomer of the compound, which may have different biological activities.
N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: Without the stereochemistry specified, this compound may exhibit different properties.
Pyridine-2,3-diamine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H20N4 |
|---|---|
分子量 |
268.36 g/mol |
IUPAC名 |
2-N-[(3S)-1-benzylpyrrolidin-3-yl]pyridine-2,3-diamine |
InChI |
InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)/t14-/m0/s1 |
InChIキー |
VCOCTBVOMHSTTI-AWEZNQCLSA-N |
異性体SMILES |
C1CN(C[C@H]1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
正規SMILES |
C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)

![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)






![3-(4-Fluorophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853704.png)
![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)


